molecular formula C20H16ClN3O2 B309278 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B309278
M. Wt: 365.8 g/mol
InChI Key: SQCQHDWUHBHROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CBAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBAPB belongs to the family of benzamide derivatives and has been found to exhibit various biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The exact mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to exhibit various biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in tumor cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in laboratory experiments is its relatively low toxicity compared to other compounds with similar therapeutic properties. However, 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not very soluble in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide.

Future Directions

There are several potential future directions for research on 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in these conditions. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the mechanism of action of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and its potential side effects.

Synthesis Methods

The synthesis of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminobenzoic acid to obtain 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. The purity of 3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties in laboratory experiments. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

3-[(4-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C20H16ClN3O2/c1-13-9-10-22-18(11-13)24-20(26)15-3-2-4-17(12-15)23-19(25)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,25)(H,22,24,26)

InChI Key

SQCQHDWUHBHROG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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